

3,4-Difluoro U-50488 hydrochloride physical and chemical properties

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Compound of Interest

3,4-Difluoro U-50488
hydrochloride

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In-Depth Technical Guide: 3,4-Difluoro U-50488 Hydrochloride

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **3,4-Difluoro U-50488 hydrochloride**, a synthetic opioid compound. Designed for researchers, scientists, and professionals in drug development, this document details its mechanism of action, key experimental protocols, and summarizes essential quantitative data.

Core Physical and Chemical Properties

3,4-Difluoro U-50488 hydrochloride is an analytical reference standard categorized as a utopioid.[1] It is a derivative of the selective kappa-opioid receptor (KOR) agonist U-50488. The introduction of fluorine atoms can modulate a compound's metabolic stability and binding affinity.

Table 1: Physical and Chemical Data for 3,4-Difluoro U-50488 Hydrochloride



Property	Value	Source(s)
Formal Name	trans-rel-3,4-difluoro-N-methyl- N-[(2-(1- pyrrolidinyl)cyclohexyl]- benzeneacetamide, monohydrochloride	[1]
Molecular Formula	C19H26F2N2O • HCl	[1]
Formula Weight	372.9 g/mol	[1]
CAS Number	1339332-99-8	[1][2]
Purity	≥98%	[1]
Solubility	DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 1 mg/mL	[1]
Storage	Powder: -20°C for ≥ 2 yearsIn DMSO: -80°C for up to 6 months	[2]
Appearance	Crystalline solid	[1]

Note: A specific melting point for **3,4-Difluoro U-50488 hydrochloride** is not readily available in the reviewed literature.

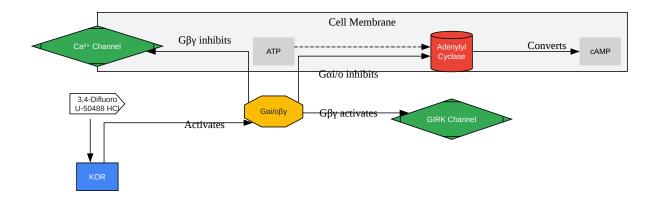
Mechanism of Action and Signaling Pathways

3,4-Difluoro U-50488 hydrochloride is a selective kappa-opioid receptor (KOR) agonist.[3] KORs are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. The parent compound, U-50488, is considered a balanced agonist, activating both G-protein and β -arrestin signaling pathways.[4] While direct comparative studies on the signaling bias of the 3,4-difluoro analog are limited, it is expected to function through similar pathways.

G-Protein Dependent Signaling



Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the $G\alpha$ i/o family. This activation results in the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits, which then modulate downstream effectors. The primary consequences of $G\alpha$ i/o activation are the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca^{2+}) channels.



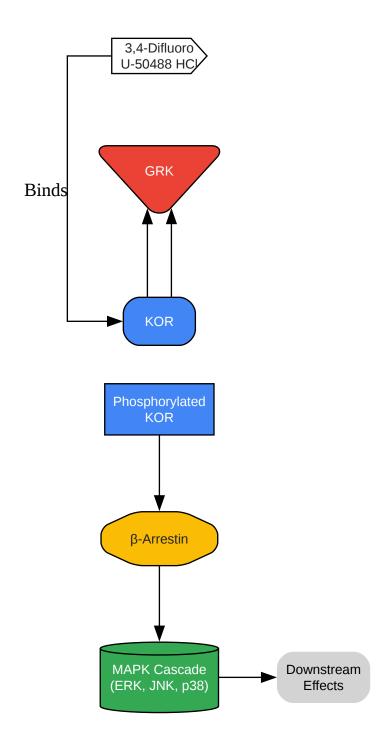
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Figure 1: KOR G-Protein Dependent Signaling Pathway.

β-Arrestin Mediated Signaling

Following agonist binding and G-protein activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β -arrestins, which sterically hinder further G-protein coupling, leading to receptor desensitization. Additionally, β -arrestins act as scaffolds for various signaling proteins, initiating a second wave of signaling that is independent of G-proteins. This can include the activation of mitogenactivated protein kinase (MAPK) cascades, such as ERK1/2, JNK, and p38.





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Figure 2: KOR β -Arrestin Mediated Signaling Pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of kappa-opioid receptor agonists like **3,4-Difluoro U-50488 hydrochloride**.



In Vivo Analgesia Assessment: Hot Plate Test

This protocol is adapted from standard procedures for assessing thermal nociception in rodents.

Objective: To determine the analgesic effect of **3,4-Difluoro U-50488 hydrochloride** by measuring the latency to a thermal stimulus.

Materials:

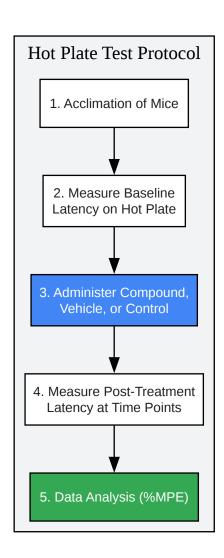
- Hot plate apparatus with adjustable temperature control.
- Animal enclosure.
- Test compound (**3,4-Difluoro U-50488 hydrochloride**) dissolved in an appropriate vehicle (e.g., saline, DMSO).
- · Vehicle control.
- Positive control (e.g., morphine).
- · Syringes and needles for administration.
- Timer.

Procedure:

- Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Baseline Latency: Set the hot plate temperature to 52-55°C. Place each mouse individually
 on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g.,
 paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent
 tissue damage.
- Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).



- Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.
- Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency Baseline latency) / (Cutoff time Baseline latency)] x 100.



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Figure 3: Experimental Workflow for the Hot Plate Test.

In Vitro Receptor Binding Assay

Foundational & Exploratory





This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compound for the kappa-opioid receptor.

Objective: To quantify the affinity of **3,4-Difluoro U-50488 hydrochloride** for the KOR.

Materials:

- Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
- Radioligand specific for KOR (e.g., [3H]U-69,593).
- Test compound (3,4-Difluoro U-50488 hydrochloride) at various concentrations.
- Non-specific binding control (e.g., unlabeled U-69,593 at a high concentration).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- · Cell harvester.
- Scintillation counter and scintillation cocktail.

Procedure:

- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: Assay buffer, radioligand, and cell membranes.
 - Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
 - Competition: Varying concentrations of the test compound, radioligand, and cell membranes.
- Incubation: Incubate the plate at 25°C for 60 minutes.



- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of U-50488 Analogs

While a specific, detailed protocol for the synthesis of **3,4-Difluoro U-50488 hydrochloride** is not publicly available, a general synthetic route for U-50488 and its analogs involves the acylation of a substituted trans-1,2-diaminocyclohexane derivative. The synthesis of fluorinated analogs would likely start from a correspondingly fluorinated phenylacetic acid.

Representative Synthetic Steps:

- Preparation of the Diamine Intermediate: Synthesis of trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)amine.
- Preparation of the Acylating Agent: Synthesis of 3,4-difluorophenylacetyl chloride from 3,4difluorophenylacetic acid.
- Coupling Reaction: Acylation of the diamine intermediate with the 3,4-difluorophenylacetyl chloride in the presence of a base to yield the final compound.
- Purification and Salt Formation: Purification of the free base by chromatography and subsequent conversion to the hydrochloride salt.

Conclusion

3,4-Difluoro U-50488 hydrochloride is a valuable research tool for investigating the kappaopioid receptor system. Its well-defined physical and chemical properties, coupled with its



potent and selective agonist activity, make it suitable for a wide range of in vivo and in vitro studies. The experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological effects and therapeutic potential of this and related compounds. Further research is warranted to fully elucidate the impact of the difluoro substitution on its signaling bias and overall pharmacological profile compared to its parent compound, U-50488.

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